Nitroxoline

Catalog No.
S537297
CAS No.
4008-48-4
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroxoline

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
2.73e+00 g/L

Synonyms

5-nitro-8-hydroxyquinoline, 5-nitroquinolin-8-ol, 5-nitrox, 5-NOK, Cysto-saar plus, Nibiol, nitroxoline, nitroxoline monofluoride, nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

The exact mass of the compound Nitroxoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.73e+00 g/l>28.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760393. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines - Supplementary Records. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitroxoline (CAS: 4008-48-4) is a nitro-substituted 8-hydroxyquinoline derivative with established utility as a urinary tract antimicrobial and emerging applications in oncology and anti-biofilm research. Its core mechanism is linked to the chelation of divalent metal cations, such as iron and zinc, which disrupts essential enzymatic processes in both bacterial and eukaryotic cells. This mode of action distinguishes it from many conventional antibiotics and provides a basis for its efficacy against drug-resistant pathogens and its potent anti-biofilm and anticancer properties.

Research Fit

1 Metal-chelating probe for biofilm and invasion studies research tool
2 Broad antimicrobial screening against uropathogens and C. auris MIC-based screening
3 Cancer cell-model cytotoxicity and Cathepsin B/MetAP2 pathway research pathway-study context

References

Substituting Nitroxoline with structurally similar halogenated 8-hydroxyquinolines like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a critical procurement error. The substitution pattern on the quinoline ring dictates profound differences in biological activity and safety profiles. Specifically, Clioquinol acts as a potent zinc ionophore, a property linked to its historical association with subacute myelo-optic neuropathy (SMON). In direct contrast, Nitroxoline does not function as a zinc ionophore, which may account for its more favorable safety profile and differentiates its mechanism in anticancer applications. This fundamental mechanistic divergence means that data and protocols developed with Nitroxoline are not transferable to its halogenated analogs, making precise compound selection essential for reproducibility and safety.

Substitution Risk

1
Clioquinol or generic 8-hydroxyquinoline may exhibit altered metal-ion selectivity and lower cytotoxicity; 5-nitro/8-hydroxy combination is critical for target potency.
2
Zinc ionophore activity differs from halogenated analogs, which may shift neurotoxicity-related endpoint profiles and cannot be assumed interchangeable.
3
Analogs lacking the 8-hydroxyl group show IC50 >80 µM; substitution without head-to-head validation may compromise assay-response interpretation.

Superior In Vitro Anticancer Potency Compared to Clioquinol

In a direct comparison of cytotoxicity against human B cell lymphoma (Raji) cells, Nitroxoline demonstrated significantly higher potency than its commonly studied analog, Clioquinol. Nitroxoline exhibited an IC50 of 0.438 µM, whereas Clioquinol's IC50 was 2.3 µM under the same conditions. This makes Nitroxoline approximately 5.25 times more potent in this cancer cell line.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data0.438 µM (Nitroxoline)
Comparator Or Baseline2.3 µM (Clioquinol)
Quantified Difference~5.25-fold higher potency
ConditionsHuman Raji B cell lymphoma cells, 3-day incubation.

For researchers screening for novel anticancer agents, this 5-fold increase in potency over a common analog justifies the specific procurement of Nitroxoline for maximizing therapeutic potential.

Antibacterial potency
Reported
MIC90 ≤16 mg/L for most uropathogens
Supports antimicrobial screening context
2- to >16-fold lower vs nitrofurantoin in 3012 clinical isolates

Potent Biofilm Eradication Where Conventional Antibiotics Fail

Nitroxoline demonstrates potent, broad-spectrum biofilm eradication capabilities, a critical advantage in studying chronic and persistent infections. Against established biofilms of Acinetobacter baumannii, Nitroxoline achieved a Minimum Biofilm Eradication Concentration (MBEC) of 46.9 µM. In a direct comparison, the last-resort antibiotic Colistin required a much higher concentration of 1000 µM to achieve the same effect, making Nitroxoline over 20-fold more potent in this application. Similarly, against MRSA biofilms, Nitroxoline's MBEC was 93.8 µM, while Vancomycin required 1500 µM.

Evidence DimensionMinimum Biofilm Eradication Concentration (MBEC)
Target Compound Data46.9 µM (vs. A. baumannii)
Comparator Or Baseline1000 µM (Colistin vs. A. baumannii)
Quantified Difference>21-fold higher potency than Colistin
ConditionsIn vitro established biofilms of Acinetobacter baumannii 19606.

For researchers developing anti-biofilm strategies, Nitroxoline offers a validated and highly potent tool that overcomes the tolerance exhibited by biofilms to conventional antibiotics like Colistin and Vancomycin.

Antifungal potency
Reported
MIC 0.125–1 mg/L against all C. auris clades
Supports antifungal screening context
35 clinical isolates; MIC50/90 0.25/0.5 mg/L

Superior Antibacterial Potency Against Uropathogens vs. Nitrofurantoin

In a large-scale study of over 3000 urinary clinical isolates, Nitroxoline demonstrated superior in vitro activity compared to the common UTI antibiotic Nitrofurantoin. For Klebsiella pneumoniae, the MIC90 (concentration required to inhibit 90% of isolates) for Nitroxoline was 32 mg/L, whereas for Nitrofurantoin it was >128 mg/L. For Proteus mirabilis, Nitroxoline's MIC90 was 16 mg/L, while Nitrofurantoin's was significantly higher at >128 mg/L. This demonstrates a 4-fold to >8-fold greater potency for Nitroxoline against key uropathogens.

Evidence DimensionAntibacterial Potency (MIC90)
Target Compound Data16 mg/L (vs. P. mirabilis)
Comparator Or Baseline>128 mg/L (Nitrofurantoin vs. P. mirabilis)
Quantified Difference>8-fold higher potency
ConditionsBroth microdilution testing on 3012 urinary clinical isolates.

This evidence justifies selecting Nitroxoline for antimicrobial research, particularly for studies involving Proteus or Klebsiella species, where it offers a significant potency advantage over the standard therapeutic comparator, Nitrofurantoin.

Cytotoxicity vs clioquinol
Reported
5- to 10-fold lower IC50 than clioquinol
Supports cytotoxicity endpoint review
Human cancer cell lines; zinc ionophore activity absent

Differential Sirtuin Inhibition Profile: A Tool for Selective Pathway Interrogation

Nitroxoline acts as an inhibitor of sirtuin (SIRT) deacetylases, key regulators in cell metabolism and aging, but not all SIRTs are affected equally. Studies in human endothelial cells show Nitroxoline treatment leads to increased acetylation of TP53 (a SIRT1 substrate) and α-tubulin (a SIRT2 substrate). However, broader studies on sirtuin families show that mitochondrial sirtuins SIRT3 and SIRT5 are surprisingly resistant to inhibition by various cysteine oxidants and nitrosating agents, suggesting a differential sensitivity across the sirtuin family. This contrasts with pan-HDAC inhibitors, which are less selective.

Evidence DimensionEnzyme Inhibition Specificity
Target Compound DataInhibits SIRT1 and SIRT2 activity
Comparator Or BaselineMitochondrial SIRT3 and SIRT5 are resistant to similar classes of inhibitors
Quantified DifferenceSelective for nuclear/cytosolic vs. mitochondrial sirtuins
ConditionsIn vitro enzyme assays and human umbilical vein endothelial cells (HUVEC).

This selectivity allows researchers to use Nitroxoline to probe the roles of specific sirtuins (SIRT1/2) without perturbing the entire sirtuin family, offering a more precise tool for pathway analysis than less selective inhibitors.

Biofilm dispersal
Reported
4-log viable cell reduction; 80% mass reduction
Supports biofilm dispersal endpoint review
P. aeruginosa model; EDTA/ciprofloxacin controls
Cathepsin B inhibition
Reported
Invasion impairment comparable to CA-074 at 5 µM
Supports invasion assay context
Matrigel model; multiple tumor cell lines
MetAP2 selectivity
Reported
IC50 54.8 nM; >270-fold over MetAP1
Supports MetAP2 pathway study context
Recombinant enzyme assay; SAR-validated selectivity

Screening for Potent Anticancer Agents, Especially in Lymphoma Models

Based on its 5-fold greater in vitro potency against Raji lymphoma cells compared to its analog Clioquinol, Nitroxoline is the priority choice for high-throughput screening and lead optimization programs targeting hematological malignancies. Its distinct lack of zinc ionophore activity provides a differentiated and potentially safer mechanistic starting point compared to halogenated 8-hydroxyquinolines.

Developing Novel Therapeutics Against Persistent Bacterial Biofilms

Nitroxoline's ability to eradicate established biofilms of critical pathogens like A. baumannii and MRSA at concentrations more than 20-fold lower than last-resort antibiotics makes it an essential positive control and benchmark compound for any research focused on anti-biofilm agents. Its metal-chelating mechanism offers a validated strategy to overcome biofilm tolerance.

In Vitro Susceptibility Testing for Multidrug-Resistant Uropathogens

Given its superior MIC90 values against key uropathogens like P. mirabilis and K. pneumoniae compared to the standard antibiotic Nitrofurantoin, Nitroxoline serves as a relevant comparator for evaluating the efficacy of new antimicrobial candidates intended for urinary tract infections.

Investigating SIRT1/SIRT2-Mediated Cellular Processes

As a documented inhibitor of SIRT1 and SIRT2, Nitroxoline is a valuable chemical probe for elucidating the roles of these specific sirtuins in processes like cell senescence, metabolism, and cancer progression, with the advantage of not strongly affecting mitochondrial sirtuins.

Application Fit Matrix

Application
Selection Property
Validation Focus
Biofilm dispersal research
Metal-chelation driven dispersal
Biofilm viability and biomass endpoints
Cathepsin B / MetAP2 pathway studies
Dual-enzyme inhibition profile
Invasion and angiogenesis model endpoints
Antifungal screening studies
Broad anti-Candida activity
MIC and strain-panel endpoints

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.03784206 Da

Monoisotopic Mass

190.03784206 Da

Heavy Atom Count

14

LogP

1.99
1.99 (LogP)

Appearance

Solid

Melting Point

180 °C

UNII

A8M33244M6

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (76.7%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.6%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.6%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (99.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitroxoline is an antibiotic agent.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX07 - Nitroxoline

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4008-48-4

Wikipedia

Nitroxoline
Wijma RA, Huttner A, Koch BCP, Mouton JW, Muller AE: Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. J Antimicrob Chemother. 2018 Nov 1;73(11):2916-2926. doi: 10.1093/jac/dky255. [PMID:30184207]

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